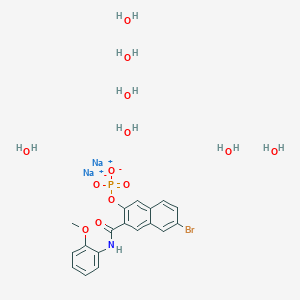
Naphthol AS-BI phosphate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its role in various biochemical assays and research applications.
Méthodes De Préparation
The synthesis of Naphthol AS-BI phosphate disodium salt involves several steps. The starting material, 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, undergoes a phosphorylation reaction to introduce the phosphate group. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The final product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Naphthol AS-BI phosphate disodium salt serves as a reagent for the preparation of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Amines, thiols | Substituted derivatives |
Biology
Naphthol AS-BI phosphate is widely used in biochemical assays, particularly for detecting enzyme activities. It acts as a substrate for acid and alkaline phosphatases, providing a quantitative measure of enzyme activity through fluorescence.
- Case Study : In a study examining tartrate-resistant acid phosphatase (TRAP) isoform 5b, Naphthol AS-BI phosphate was utilized to develop an immunoassay that demonstrated high specificity for osteoclastic activity in bone metabolism .
Medicine
The compound's potential therapeutic properties are under investigation. Its role as a substrate in enzyme assays can aid in diagnosing diseases where phosphatase levels are altered.
- Case Study : Research highlighted the use of Naphthol AS-BI phosphate in detecting TRAP activity as a serum marker for osteoclastic activity, which is crucial in conditions like osteoporosis .
Industry
In industrial applications, Naphthol AS-BI phosphate is employed in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield colorants used in textiles and other materials.
Mécanisme D'action
The mechanism of action of Naphthol AS-BI phosphate disodium salt involves its hydrolysis by phosphatase enzymes. The phosphate group is cleaved, releasing 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, which can then be detected using various staining techniques. This reaction is used to measure the activity of acid and alkaline phosphatases in biological samples .
Comparaison Avec Des Composés Similaires
Naphthol AS-BI phosphate disodium salt is unique due to its specific structure and reactivity. Similar compounds include:
Naphthol AS phosphate disodium salt: Used for similar applications but lacks the bromine and methoxy groups, which can affect its reactivity and staining properties.
Naphthol AS-MX phosphate disodium salt: Another substrate for phosphatase enzymes, differing in the substituents on the naphthalene ring.
Naphthol AS-D chloroacetate: Used in different staining applications, with a chloroacetate group instead of a phosphate group.
These compounds share similar applications but differ in their chemical structures and specific reactivities, making this compound a unique and valuable tool in biochemical research.
Propriétés
Numéro CAS |
530-79-0 |
|---|---|
Formule moléculaire |
C18H15BrNNaO6P |
Poids moléculaire |
475.2 g/mol |
Nom IUPAC |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H15BrNO6P.Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H2,22,23,24); |
Clé InChI |
WNXNLUSSGAHEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
530-79-0 |
Numéros CAS associés |
530-79-0 (di-hydrochloride salt) |
Synonymes |
7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt; 7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















